Dhq-ghk
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132391-61-8 |
|---|---|
Molecular Formula |
C28H30N6O9 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(4,5,8-trihydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O9/c29-8-2-1-3-15(28(42)43)34-27(41)16(9-13-10-30-12-32-13)33-20(38)11-31-14-4-5-17(35)22-21(14)25(39)23-18(36)6-7-19(37)24(23)26(22)40/h4-7,10,12,15-16,31,35-37H,1-3,8-9,11,29H2,(H,30,32)(H,33,38)(H,34,41)(H,42,43)/t15-,16-/m0/s1 |
InChI Key |
ODOWVYLQAQARPO-HOTGVXAUSA-N |
SMILES |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
Isomeric SMILES |
C1=CC(=C2C(=C1NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
sequence |
GHK |
Synonyms |
4-(glycyl-histidyl-lysine)-1,5,8-trihydroxyanthraquinone DHQ-GHK |
Origin of Product |
United States |
Molecular Interaction Mechanisms of Dhq Ghk
DNA Interaction and Binding Modalities
Research into DHQ-GHK has primarily focused on its interaction with DNA, particularly its influence on DNA topology and structure. These studies often compare the effects of this compound to related compounds, such as ametantrone (B1665964) (AQ), mitoxantrone (B413) (DHAQ), and Q-GHK (a tripeptide derivative of mitoxantrone without the 5,8-dihydroxy group) nih.gov.
Effects on DNA Supercoiling and Relaxation
DNA supercoiling is a fundamental aspect of DNA structure, affecting processes like replication and transcription nki.nlplos.orgpsu.edu. Studies have evaluated the ability of compounds like this compound to alter the supercoiling of circular DNA molecules nih.gov. In experiments using form I of pBR322 plasmid DNA, this compound did not exhibit the same relaxation effects observed with Q-GHK at low concentrations. While Q-GHK was shown to relax supercoiled molecules at low r values (drug/base pair ratio) of 10, the effects of this compound on supercoiling were not as pronounced under the conditions studied in this specific research nih.gov. This suggests differences in how the presence of the dihydroxy group on the anthraquinone (B42736) ring in this compound influences its interaction with supercoiled DNA compared to Q-GHK nih.gov.
DNA Lengthening and Precipitation Phenomena
The interaction of compounds with DNA can lead to changes in DNA length and can also induce DNA precipitation or condensation nih.govneb.combiorxiv.org. Electron microscopy studies have investigated the effects of this compound on the length of form II (relaxed circular) pBR322 DNA molecules and observed phenomena of condensation and precipitation nih.gov.
While ametantrone (AQ) caused a strong lengthening of DNA molecules (up to 57% at r = 250) and Q-GHK resulted in a 32% increase in length at the same r value, this compound showed a more limited effect on DNA lengthening. With this compound, it was not possible to demonstrate more than a 10% increase in length, as the DNA molecules became unmeasurable at r values greater than 100 due to complex phenomena of condensation-precipitation nih.gov. This indicates that this compound, particularly at higher concentrations, induces significant DNA condensation and precipitation, which hinders the measurement of molecule length nih.gov. The observed condensation-precipitation phenomena with this compound and Q-GHK were described as complex nih.gov.
The following table summarizes the observed effects on DNA lengthening for this compound and related compounds:
| Compound | DNA Lengthening (Maximum %) | r (drug/base pair) | Observation |
| This compound | ~10% | > 100 | DNA molecules unmeasurable due to condensation-precipitation nih.gov |
| Q-GHK | 32% | 250 | Complex condensation-precipitation observed nih.gov |
| Ametantrone | 57% | 250 | Induced toruses nih.gov |
Note: This table is intended to be interactive in a digital format.
Potential for DNA Cleavage in the Presence of Metal Ions (e.g., Copper)
Metal ions, particularly copper, are known to be involved in the DNA cleavage activity of various metal complexes nih.govresearchgate.netpsu.edunih.govbiorxiv.org. While the core GHK peptide is known to have a strong affinity for copper(II) wikipedia.org, the specific research on the anthraquinone derivative this compound (4-(glycyl-histidyl-lysine)-1,5,8-trihydroxyanthraquinone) primarily focuses on the DNA interaction mediated by the anthraquinone moiety nih.gov.
The study on this compound and Q-GHK as tripeptide derivatives of mitoxantrone did not explicitly detail metal-ion-dependent DNA cleavage mechanisms for these specific conjugates nih.gov. The DNA interactions observed, such as changes in supercoiling, lengthening, and precipitation, are discussed in relation to the structural features of the anthraquinone part and the attached tripeptide nih.gov. While copper complexes, including GHK-Cu, are extensively studied for their biological activities which can involve interactions with DNA and modulation of processes like DNA repair nih.govmarciorubin.com.brnih.govnih.gov, the available research specifically on this compound (the anthraquinone conjugate) does not provide detailed findings on its potential for metal-ion-catalyzed DNA cleavage. Research on other copper complexes has shown that the ligand structure and the presence of additives like hydrogen peroxide can influence DNA cleavage efficiency nih.govresearchgate.net.
Modulation of Biological Processes at the Molecular Level (Directly linked to this compound's unique structure)
The unique structure of this compound, specifically the conjugation of the GHK tripeptide to a 1,5,8-trihydroxyanthraquinone moiety, directly influences its molecular interactions and subsequent modulation of biological processes, particularly concerning DNA. The anthraquinone core is known for its ability to intercalate into DNA, a binding modality that can disrupt DNA structure and function nih.gov.
The presence of the 5,8-dihydroxy groups on the anthraquinone ring in this compound appears to play a role in its interaction with DNA, leading to distinct effects compared to the Q-GHK derivative which lacks these groups nih.gov. As discussed in Section 3.1, this compound induces more pronounced condensation-precipitation of DNA and shows limited DNA lengthening compared to Q-GHK and ametantrone nih.gov. This suggests that the specific structural features of this compound contribute to a mode of DNA binding that favors condensation and aggregation nih.gov.
At the molecular level, the interaction of this compound with DNA can modulate processes that rely on DNA structure and accessibility, such as transcription and replication. The observed condensation and alterations in supercoiling could potentially impact the activity of enzymes involved in these processes nki.nlpsu.edu. While the provided research focuses on the physical interaction with DNA, the consequences of these interactions at a broader biological level would stem from the disruption or modulation of DNA-templated processes. The unique structural combination of a DNA-intercalating anthraquinone with a tripeptide known to have various biological activities (in its unconjugated or copper-complexed form) suggests a potential for complex molecular modulation, although the specific pathways modulated by the this compound conjugate require further investigation.
Preclinical Assessment of Dhq Ghk Bioactivity
In Vitro Studies on Cellular Models
In vitro studies utilize cell lines, tissues, or isolated enzymes to investigate a compound's effects at the cellular level. lidebiotech.com These models are valuable for screening, identifying potential targets, and assessing cellular responses. lidebiotech.comnih.gov
Assessment of Cellular Responses in Specific Cell Lines (e.g., Colon Carcinoma Cell Lines)
Research into the cellular responses to DHQ-GHK has included investigations using various cell lines. While extensive data specifically on this compound's effects on colon carcinoma cell lines were not prominently detailed in the search results, studies on the related peptide GHK (glycyl-L-histidyl-L-lysine) provide some context. GHK, a component of this compound, has been shown to influence cellular behavior in different cancer cell lines, including neuroblastoma, histolytic, and breast cancer cells, by reactivating programmed cell death (apoptosis) and inhibiting cell growth at nanomolar concentrations. nih.gov GHK has also been found to induce the expression of genes related to caspases, growth regulation, and DNA repair. nih.gov
Colon carcinoma cell lines, such as Caco-2, HT-29, and SW480, are commonly used in cancer research to study cell biology and metastatic properties, exhibiting characteristics of intestinal epithelium and cellular heterogeneity. nih.gov While the specific responses of these lines to this compound were not detailed, the use of such models is standard practice for assessing the effects of compounds on cancer cells. nih.govkaist.ac.krmdpi.comsigmaaldrich.com
Investigation of Chemosensitizing Effects
Chemosensitization refers to the process of making cancer cells more sensitive to the effects of chemotherapy drugs, often overcoming mechanisms of chemoresistance. nih.govfrontiersin.org While the search results did not provide specific data on the chemosensitizing effects of this compound, the concept is relevant in cancer research involving compounds that modulate cellular pathways. Studies on other compounds, such as resveratrol, have demonstrated chemosensitizing effects in various cancer cell types, including colon cancer cells, by modulating apoptotic pathways, down-regulating drug transporters, and inhibiting proliferation-related proteins. nih.gov The potential for this compound or its components to influence similar pathways suggests an area for potential investigation.
Analysis of Cellular Aggregation Phenomena
Cellular aggregation, the process by which cells cluster together, is important in various biological contexts, including tissue development and the formation of 3D cell culture models like spheroids, which are considered more realistic representations of tumors than 2D cultures. mdpi.comnih.govfrontiersin.org While direct studies on this compound and cellular aggregation were not found, research has explored the use of specific peptides to induce cell aggregation for 3D culture systems. mdpi.comfrontiersin.org The ability of certain peptides to influence cell-cell interactions and promote aggregation highlights a potential area where this compound, as a peptide conjugate, could have an effect, although specific data is required to confirm this.
In Vivo Studies Using Animal Models
In vivo studies using animal models are essential for evaluating the biological effects of a compound within a complex living system, assessing safety and efficacy before clinical trials. lidebiotech.comcriver.com
Selection and Justification of Relevant Animal Models for this compound Research
The selection of appropriate animal models in preclinical research is crucial and depends on the specific research question and the biological properties of the compound being studied. fda.govnih.gov Factors considered include the animal's availability, cost, ease of handling, size, ethical considerations, and the biological relevance of the model to the human condition being investigated. nih.gov Small animals like mice and rats are commonly used for their practicality, while larger animals may be necessary for certain studies. fda.govnih.gov Disease-specific animal models are often utilized to study a compound's effects in the context of a particular pathology. fda.gov
While the search results did not explicitly detail the selection and justification of animal models specifically for this compound research, studies on the related peptide GHK have utilized various animal models, including rats, mice, rabbits, and pigs, particularly in the context of wound healing and tissue regeneration. nih.govmdpi.comnih.gov The use of these models has been justified by their relevance to studying processes like wound contraction, collagen synthesis, angiogenesis, and the systemic effects of the peptide. nih.govmdpi.comnih.govnih.gov For investigating potential effects related to cancer or other specific diseases, relevant disease models in appropriate animal species would be selected based on the principles of preclinical study design. fda.gov
Evaluation of Biological Effects in Systemic and Tissue-Specific Contexts
In vivo studies allow for the evaluation of a compound's biological effects throughout the body (systemic) and in specific tissues or organs (tissue-specific). fda.gov Research on GHK has demonstrated a range of in vivo biological effects. In animal models, GHK-Cu has been shown to accelerate wound healing, increase blood vessel formation, and elevate the levels of antioxidant enzymes. nih.govmdpi.com It has also demonstrated systemic wound healing effects in rats, mice, and pigs and improved the healing of diabetic and ischemic wounds in rats by decreasing TNF-alpha and stimulating collagen synthesis. nih.gov Studies in rats using a wound chamber model showed that GHK-Cu increased the accumulation of extracellular matrix components, including collagen and glycosaminoglycans, in a concentration-dependent manner. nih.gov This was accompanied by an increase in type I and type III collagen mRNAs. nih.gov
Furthermore, GHK has been shown to reverse gene expression patterns associated with emphysematous lung destruction in animal models, correlating with improved fibroblast function observed in vitro. mdpi.com The use of GHK-Cu in mice has also demonstrated protection of lung tissue from induced acute lung injury. nih.gov These findings highlight the ability of GHK, and potentially this compound, to exert biological effects in various tissues and influence systemic processes.
Data Tables
Based on the search results, here are some illustrative data points presented in table format. Note that specific quantitative data for this compound was limited in the provided results, so data for the related peptide GHK are included where relevant to illustrate the types of findings in preclinical studies.
Table 1: Illustrative In Vitro Findings of GHK on Cellular Activity
| Cell Line Type | Observed Effect | Key Mechanism/Marker | Source |
| Human Cancer Cell Lines (SH-SY5Y, U937, Breast Cancer) | Reactivated apoptosis, Inhibited cell growth | Programmed cell death system | nih.gov |
| Lung Fibroblasts (from COPD patients) | Restored contraction and remodeling of collagen gel | Restoration of TGF-beta pathway activity | nih.gov |
| Irradiated Fibroblasts | Restored replicative vitality, Faster growth | Effects on DNA repair, Increased bFGF and VGF production | mdpi.com |
| Human Adult Dermal Fibroblasts | Increased production of elastin (B1584352) and collagen | Increased gene expression of MMP1, MMP2, TIMP1 | mdpi.com |
Table 2: Illustrative In Vivo Findings of GHK-Cu in Animal Models
| Animal Model | Condition Studied | Observed Effect | Key Mechanism/Marker | Source |
| Rabbits | Experimental wounds | Accelerated wound healing, Increased blood vessel formation, Increased antioxidant enzymes | Improved wound contraction, Granular tissue formation | nih.govmdpi.com |
| Rats | Experimental wounds | Increased extracellular matrix accumulation (collagen, GAGs) | Increased collagen I and III mRNAs | nih.gov |
| Rats, Mice, Pigs | Systemic wound healing | Systemic wound healing effects | Not specified in detail | nih.gov |
| Rats | Diabetic and ischemic wounds | Improved healing | Decreased TNF-alpha, Stimulated collagen synthesis | nih.gov |
| Mice | Induced acute lung injury | Protected lung tissue | Suppressed infiltration of inflammatory cells | nih.gov |
Detailed Research Findings
Detailed findings from preclinical studies on GHK, providing context for potential this compound research, include observations at the molecular and cellular levels. In vitro studies with GHK have shown its ability to modulate the expression of a significant number of genes, potentially "resetting" DNA towards a healthier state. nih.govnih.gov For instance, GHK increased the expression of DNA repair genes and reversed gene expression patterns associated with conditions like COPD. nih.govmdpi.com In fibroblasts, GHK stimulated the synthesis of collagen and glycosaminoglycans and modulated the activity of metalloproteinases and their inhibitors. nih.govmdpi.comnih.govmdpi.com
In vivo, GHK-Cu's effects on wound healing have been linked to increased collagen I and III expression and enhanced extracellular matrix accumulation in rat wound models. nih.gov The peptide has also been shown to attract immune and endothelial cells to injury sites, contributing to the healing process. nih.gov The protective effects observed in lung tissue in mice suggest a broader biological activity beyond dermal regeneration. nih.gov
While the provided search results offer substantial information on GHK, specific detailed research findings for this compound across all the outlined subsections, particularly concerning colon carcinoma cell lines, chemosensitization, and cellular aggregation, were not extensively available. The PubChem entry confirms the existence and chemical structure of this compound (CID 131508) nih.gov, indicating it is a distinct compound, a derivative of GHK conjugated to a dihydroxyanthraquinone. Further research specifically on this conjugate is needed to fully address its bioactivity in these specific preclinical contexts.
Advanced Analytical Techniques for Characterization of Dhq Ghk
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the molecular and electronic structure of peptide complexes.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a fundamental technique for confirming the molecular weight and purity of synthesized peptides and their metal complexes. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the verification of the elemental composition.
For the GHK peptide, mass spectrometry has been used to confirm its synthesis and identity. The theoretical mass of GHK is used as a reference, and observed peaks in the mass spectrum confirm the presence of the correct molecule. For instance, studies have identified the protonated molecule [M+H]⁺ and the doubly charged ion [M+2H]²⁺ for GHK. kennesaw.edu This technique is also crucial for identifying metabolites or degradation products in biological samples. nih.gov
Table 1: Illustrative Mass Spectrometry Data for GHK Peptide Variants
| Charge State | GHK (m/z) kennesaw.edu | GHKGHK (m/z) kennesaw.edu | GHKGHKGHK (m/z) kennesaw.edu |
|---|---|---|---|
| [M+H]⁺ | 341 | 662 | 984 |
| [M+2H]²⁺ | 171 | Detected | Detected |
This table is interactive. You can sort and filter the data.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com It is highly sensitive to the secondary structure of peptides and proteins, providing insights into their three-dimensional conformation in solution. nih.govnih.gov Conformational changes resulting from metal binding, solvent changes, or temperature variations can be effectively monitored using CD spectroscopy. mdpi.comresearchgate.net
When a metal ion like copper binds to a peptide such as GHK, it often induces a more ordered conformation. The changes in the CD spectrum, particularly in the far-UV region (190-250 nm), can be analyzed to estimate the content of α-helix, β-sheet, and random coil structures. nih.gov This provides critical information on how metal complexation affects the peptide's structure, which is often linked to its biological activity.
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexation
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as the Cu(II) ion in a copper-peptide complex. youtube.com ESR spectroscopy provides detailed information about the coordination environment of the paramagnetic metal center, including the geometry of the complex and the nature of the atoms coordinating the metal ion. nih.gov
In studies of the GHK-Cu complex, ESR has been instrumental in confirming the binding of copper and characterizing the ligand field around the Cu(II) ion. researchgate.net The parameters derived from ESR spectra, such as g-values and hyperfine coupling constants, help to define the structure of the complex in solution. nist.govnih.gov The technique can also be used to detect the presence of different complex species in equilibrium.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing metal-peptide complexes. nih.gov The binding of a metal ion like Cu(II) to a peptide backbone and its side chains results in the formation of ligand-to-metal charge transfer (LMCT) bands and d-d transition bands, which are observable in the UV-visible spectrum.
For the GHK-Cu complex, a characteristic d-d transition band appears in the visible region (around 590-610 nm), giving the solution a blue color. researchgate.netresearchgate.net The position and intensity of this peak are sensitive to the coordination geometry and the specific ligands bound to the copper ion. Furthermore, upon addition of copper to the GHK peptide, a distinct charge transfer band can be observed in the UV region (around 246 nm). nih.govresearchgate.net Spectrophotometric titrations, where the absorbance is monitored as a function of metal concentration, can be used to determine the stoichiometry and binding affinity of the complex. nih.gov
Table 2: Key UV-Visible Absorption Peaks for GHK-Cu Complex
| Transition Type | Wavelength (nm) | Description |
|---|---|---|
| d-d transition | ~606 researchgate.netresearchgate.net | Corresponds to electronic transitions within the Cu(II) d-orbitals. |
| Charge Transfer | ~246 nih.govresearchgate.net | Ligand-to-metal charge transfer band. |
| Charge Transfer | ~300 researchgate.netresearchgate.net | S-to-Cu(I) charge transfer in the presence of reducing thiols. |
This table is interactive. You can sort and filter the data.
X-ray Absorption Near-Edge Spectroscopy (XANES) for Metal Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a metal atom in any environment. nih.gov The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. ustc.edu.cn
By measuring the energy of the absorption edge, XANES can unequivocally determine the oxidation state of the metal ion in a complex. nih.govrsc.org For copper complexes, a distinct shift in the K-edge energy allows for differentiation between Cu(0), Cu(I), and Cu(II) states. desy.de Studies on the GHK-Cu complex have utilized XANES to confirm that the copper is in the Cu(II) oxidation state. nih.govresearchgate.net This technique is crucial for understanding the redox chemistry of the complex, for example, its interaction with reducing agents in a biological system.
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques used for the separation, identification, and purification of components in a mixture. nih.govpurkh.com For peptides and their metal complexes, chromatographic methods are essential for purification after synthesis and for analysis in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. khanacademy.org In particular, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent, is widely used to purify peptides like GHK. researchgate.net The retention time of the peptide is a characteristic property under specific conditions (e.g., column type, solvent gradient), which allows for its identification and quantification. Other techniques like ion-exchange chromatography and size-exclusion chromatography can also be employed based on the specific properties of the peptide and its complex. nih.govksu.edu.sa Thin-layer chromatography (TLC) is another method that can be used for separation and analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of peptides like DHQ-GHK (also known as GHK or Glycyl-l-histidyl-l-lysine). mtoz-biolabs.com This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture). mtoz-biolabs.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netnih.gov
In a typical RP-HPLC setup, a C18 column is used as the stationary phase. researchgate.net The separation is achieved by using a gradient elution with a mobile phase commonly consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. researchgate.net The purity of a this compound sample is determined by analyzing the resulting chromatogram; the proportion of the main peak area relative to the total area of all peaks indicates the sample's purity. mtoz-biolabs.com The appearance of multiple peaks can suggest the presence of impurities or degradation products. mtoz-biolabs.com For instance, a stability-indicating HPLC method was able to identify key degradation products of the GHK-Cu complex, including the amino acid histidine. nih.gov
Researchers have detailed various specific methods for the analysis of the GHK peptide and its copper complex (GHK-Cu). One method utilized a Primesep 200 column with a mobile phase of water and acetonitrile with an ammonium formate buffer, using liquid chromatography-mass spectrometry (LC-MS) for detection. sielc.com Another approach employs Bridge Ion Separation Technology (BIST™) with a positively-charged anion-exchange BIST™ B column. sielc.com This unique method uses a mobile phase of acetonitrile and a multi-charged negative buffer like sulfuric acid, which acts as a bridge to link the positively-charged peptide to the positively-charged column surface, allowing for its retention and analysis. sielc.com In recombinant production, HPLC with a C18 column has been used to purify GHK peptide fractions, confirming a retention time of 5 minutes for both the recombinant peptide and a GHK standard. researchgate.net
Table 1: HPLC Methods for this compound (GHK/GHK-Cu) Analysis| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column Type | Primesep 200 sielc.com | BIST B (Anion-Exchange) sielc.com | C18 Reverse-Phase researchgate.netresearchgate.net |
| Mobile Phase | Water, Acetonitrile, Ammonium Formate Buffer sielc.com | Acetonitrile (70%), Sulfuric Acid Buffer (0.2%) sielc.com | Water/Acetonitrile with 0.1% TFA researchgate.net |
| Detection | LC-MS sielc.com | UV (210 nm) sielc.com | Not Specified |
| Reported Retention Time | Not Specified | Not Specified | 5 minutes researchgate.net |
Microscopic Evaluation of Molecular and Cellular Interactions
Electron microscopy (EM) provides unparalleled resolution for visualizing molecular interactions, including those between peptides or their constituent ions and biological macromolecules like DNA. nih.gov While direct EM studies visualizing the entire this compound peptide interacting with DNA are not widely documented in the provided research, the interaction of its key component, copper ions (Cu2+), with DNA has been observed at the nanoscale using in-situ liquid-cell transmission electron microscopy (TEM). researchgate.net This advanced technique allows for the observation of dynamic processes in a liquid environment. researchgate.net
Studies using liquid-cell TEM have investigated the interaction between Cu2+ and DNA to understand the mechanisms of copper's behavior in biological systems. researchgate.net The results from these direct observations show that the binding of Cu2+ ions to a DNA strand causes the strand to bend. researchgate.net Furthermore, these binding locations on the DNA act as anchor sites, activating the Cu2+ for the nucleation and subsequent growth of copper crystals. researchgate.net The resulting copper crystals are arranged along the curved DNA strand, indicating that the DNA molecule acts as a template for their formation. researchgate.net This direct visualization at the nanometer scale provides critical insights into the interaction mechanism between copper ions and DNA. researchgate.net
Table 2: Findings from Electron Microscopy of Copper-DNA Interaction| Technique | Observed Phenomenon | Significance |
|---|---|---|
| In-situ Liquid-Cell Transmission Electron Microscopy (TEM) researchgate.net | Binding of Cu2+ ions leads to the bending of the DNA strand. researchgate.net | Demonstrates a direct physical alteration of DNA structure upon ion binding. researchgate.net |
| In-situ Liquid-Cell Transmission Electron Microscopy (TEM) researchgate.net | DNA provides anchor sites for the nucleation and growth of copper crystals. researchgate.net | Reveals that DNA can act as a template for nanomaterial formation. researchgate.net |
| In-situ Liquid-Cell Transmission Electron Microscopy (TEM) researchgate.net | Copper crystals arrange along the curved DNA strand. researchgate.net | Suggests a structured interaction rather than random precipitation. researchgate.net |
Structure Activity Relationship Sar of Anthraquinone Ghk Analogues
Influence of 5,8-Dihydroxy Group on DNA Interactions
The presence of hydroxyl groups on the anthraquinone (B42736) ring significantly influences its interaction with DNA. Studies comparing anthraquinone derivatives have shown that the substitution pattern affects DNA binding and subsequent biological effects nih.govnih.gov. Specifically, the 5,8-dihydroxy substitution, as found in the dihydroxyanthraquinone (DHQ) moiety present in compounds like DHQ-GHK, plays a crucial role in these interactions.
Electron microscopy studies analyzing the effects of tripeptide derivatives of mitoxantrone (B413), including this compound (containing a 5,8-dihydroxy group on the anthraquinonic ring) and Q-GHK (without a 5,8-dihydroxy group), on plasmid DNA have provided valuable data nih.gov. These studies compared the DNA precipitation induced by these compounds with that caused by the parent drugs, mitoxantrone (DHAQ) and ametantrone (B1665964) (AQ) nih.gov.
The presence of the 5,8-dihydroxy groups in this compound appears to lead to complex phenomena of condensation-precipitation with DNA nih.gov. While ametantrone (AQ) induced a strong lengthening of form II DNA molecules (max: 57% at r = 250, where r is the drug/base pair ratio), this compound showed a limited increase in length (not more than 10%) because DNA molecules were not measurable at higher r values (greater than 100) due to these complex interactions nih.gov. This suggests that the 5,8-dihydroxy substitution promotes DNA condensation or precipitation at lower concentrations compared to its analogue lacking these groups.
Comparative Analysis of this compound and Q-GHK (Anthraquinone vs. Dihydroxyanthraquinone)
A comparative analysis of this compound and Q-GHK highlights the impact of the 5,8-dihydroxy substitution on their interaction with DNA nih.gov. This compound, possessing the 5,8-dihydroxyanthraquinone moiety, exhibits distinct behavior compared to Q-GHK, which lacks these hydroxyl groups on the anthraquinone ring nih.gov.
While complex phenomena of condensation-precipitation were observed with both tripeptide derivatives, only Q-GHK was found to relax supercoiled DNA molecules at low r values (r = 10) nih.gov. This indicates a difference in their modes of interaction with DNA supercoiling, with Q-GHK showing an effect at lower concentrations than this compound. The strong lengthening of form II DNA molecules observed with ametantrone (AQ) was significantly reduced for Q-GHK (only 32% at r = 250), further emphasizing the influence of the peptide conjugation on the anthraquinone's interaction with DNA nih.gov. The inability to accurately measure DNA lengthening for this compound at higher concentrations due to precipitation underscores the profound effect of the 5,8-dihydroxy groups on its interaction with DNA structure nih.gov.
These findings suggest that the presence of the 5,8-dihydroxy group in this compound leads to stronger or different types of interactions with DNA compared to Q-GHK, resulting in condensation-precipitation at concentrations where Q-GHK primarily causes relaxation or limited lengthening.
Impact of Peptide Sequence Modifications on Anthraquinone Conjugate Activity
For instance, anthraquinone-peptide conjugates have been designed as inhibitors of transcription factors like AP-1. By incorporating peptide sequences that mimic the DNA-binding domain of AP-1, these conjugates can effectively inhibit the binding of the AP-1 protein to its DNA consensus sequence. Studies involving peptide-[N-[2-succinamidylethyl]amino]anthraquinones containing sequences with the lysine-cysteine-arginine (KCR) motif, important for AP-1 protein-DNA binding, demonstrated DNA intercalative binding and inhibition of AP-1 binding. The basicity of the peptide sequence was found to be crucial, with more basic sequences leading to more effective inhibitors.
Furthermore, the conjugation of anthraquinone derivatives with different peptide analogues, such as those based on epitopes of myelin basic protein (MBP) or IL-2Rβ, has been explored as a strategy for developing new molecules with potential immunotherapeutic applications cenmed.com. This approach highlights how varying the peptide sequence can be used to target specific biological pathways or molecules cenmed.com.
This compound is a synthetic peptide conjugate that combines the tripeptide GHK (Glycyl-L-Histidyl-L-Lysine) with a derivative of anthraquinone, specifically 1,5,8-trihydroxyanthraquinone. GHK is a naturally occurring peptide found in human plasma, saliva, and urine, known for its roles in tissue remodeling, wound healing, and anti-inflammatory processes, with levels decreasing with age. researchgate.netnih.gov Anthraquinones are a class of organic compounds characterized by a 9,10-anthracenedione moiety, and some derivatives have demonstrated biological activities, including DNA intercalation and inhibition of enzymes like Topoisomerase II. acs.orgjuniperpublishers.com The conjugation of GHK with 1,5,8-trihydroxyanthraquinone in this compound aims to leverage the properties of both components, potentially leading to novel therapeutic or cosmetic applications.
Future research into this compound and similar conjugates is focused on enhancing their properties and exploring new applications through various strategies, including the design of novel conjugates, the application of computational methods, and the development of advanced delivery systems.
Future Research Directions and Translational Perspectives for Dhq Ghk
Q & A
Basic Research Questions
Q. How should researchers formulate a focused and complex research question for studying Dhq-ghk?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals and practical constraints . For example:
- Feasible: "What in vitro assays are most effective for assessing this compound's cytotoxicity?"
- Novel: "How does this compound's interaction with [specific protein] differ from existing compounds?"
Avoid overly broad questions (e.g., "What is this compound?") by narrowing scope using PICO (Population, Intervention, Comparison, Outcome) frameworks .
Q. What key considerations are critical in experimental design for this compound studies?
- Methodological Answer :
- Variables : Define independent (e.g., this compound concentration), dependent (e.g., cell viability), and confounding variables (e.g., temperature) .
- Controls : Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for comparison) .
- Reproducibility : Pre-register protocols and document reagent batch numbers to mitigate variability .
Table 1 : Common Experimental Variables in this compound Studies
| Variable Type | Example | Control Strategy |
|---|---|---|
| Independent | Concentration gradient | Fixed solvent volume |
| Dependent | Enzyme inhibition rate | Calibrated spectrophotometer |
| Confounding | pH fluctuations | Buffered solutions |
Q. How can researchers ensure ethical compliance in this compound experiments?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for studies involving human/animal subjects .
- Disclose conflicts of interest (e.g., funding sources) and adhere to data anonymization standards (e.g., GDPR for clinical data) .
Advanced Research Questions
Q. How should contradictions in this compound data across studies be analyzed?
- Methodological Answer :
- Iterative Analysis : Re-examine raw data for measurement errors or contextual differences (e.g., cell line specificity) .
- Meta-Analysis : Pool datasets using random-effects models to account for heterogeneity . For example, if Study A reports this compound as cytotoxic while Study B shows no effect, evaluate differences in:
- Dosage ranges (e.g., IC50 thresholds).
- Assay endpoints (e.g., apoptosis vs. proliferation markers).
- Triangulation : Combine quantitative (e.g., LC-MS results) and qualitative (e.g., observational notes) data to resolve discrepancies .
Q. What advanced statistical methods are suitable for analyzing this compound's biochemical interactions?
- Methodological Answer :
- Multivariate Regression : Model dose-response relationships while controlling for covariates (e.g., temperature, pH) .
- Machine Learning : Use clustering algorithms (e.g., k-means) to identify patterns in high-throughput screening data .
- Bayesian Inference : Estimate posterior probabilities for this compound’s binding affinities when prior data is limited .
Q. How can longitudinal studies be designed to assess this compound's long-term effects?
- Methodological Answer :
- Cohort Design : Stratify participants by exposure duration and monitor biomarkers (e.g., serum metabolites) at fixed intervals .
- Milestone Tracking : Use Gantt charts to allocate tasks (e.g., sample collection, data validation) across research phases .
- Attrition Mitigation : Implement redundancy in sample sizes (e.g., +20% to account for dropouts) and use intention-to-treat analysis .
Data Presentation and Validation
Q. What strategies enhance the reproducibility of this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
